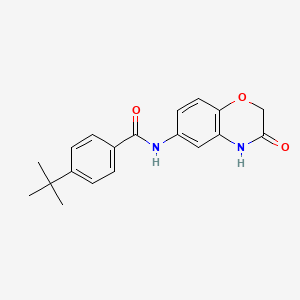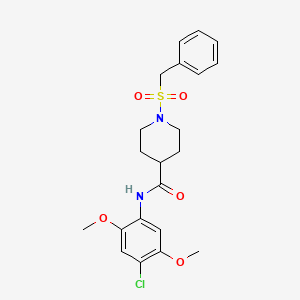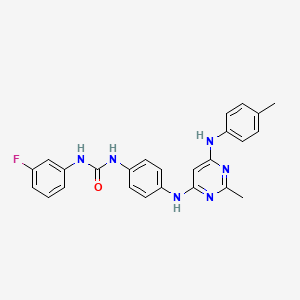![molecular formula C19H12BrFN2O3 B14983259 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14983259.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxazole ring, a fluorine atom, and a benzofuran moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the bromophenyl and fluorobenzofuran groups. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Fluorobenzofuran Moiety: The fluorobenzofuran moiety can be synthesized through a series of reactions, including fluorination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs and treatments for various diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- N-(4-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, bromophenyl group, and fluorobenzofuran moiety contributes to its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H12BrFN2O3 |
|---|---|
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H12BrFN2O3/c1-10-14-8-13(21)6-7-16(14)25-18(10)19(24)22-17-9-15(23-26-17)11-2-4-12(20)5-3-11/h2-9H,1H3,(H,22,24) |
Clé InChI |
NDFZMLUHLARXIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B14983189.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14983202.png)
![2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B14983212.png)
![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983218.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B14983222.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983227.png)

![2-ethoxy-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14983253.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14983263.png)
![5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14983267.png)

![4-(3-hydroxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14983275.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14983277.png)
